molecular formula C23H25NO3D6 B602510 Norgestimate-d6 CAS No. 263194-12-2

Norgestimate-d6

货号 B602510
CAS 编号: 263194-12-2
分子量: 375.54
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Labelled Norgestimate, which is a form of progesterone used with estradiol to treat the symptoms of menopause.

科学研究应用

Pharmacokinetic Profile

Norgestimate-d6, primarily studied through its metabolite norelgestromin, exhibits an excellent pharmacokinetic profile. This is demonstrated by the consistent and efficacious serum hormone concentrations under varying conditions. The pharmacokinetics of norelgestromin and ethinyl estradiol (EE), delivered by the contraceptive patch, show that the absorption is proportional to patch size, maintaining serum concentrations within a specific range even under different conditions like heat, humidity, exercise, and cool-water immersion. The pharmacokinetics are not significantly affected by factors such as the location of patch application or coadministration with certain drugs like tetracycline (Abrams et al., 2002).

Cardiovascular Safety Profile

Norgestimate (NGM) is recognized for its mild estrogenic activity paired with anti-mineralocorticoid and anti-androgenic properties, contributing to its cardiovascular safety profile. NGM modulates the power of ethinyl-estradiol on thromboembolic risk and is associated with the lowest risk of venous thromboembolism (VTE) among different combined hormonal contraceptives (CHCs). NGM's peripheral anti-androgenic activity, demonstrated by impacts on lipid and glucose metabolism, makes it a preferable choice over more androgenic progestins (Grandi et al., 2021).

Metabolic and Lipid Effects

Clinical studies have highlighted the favorable metabolic and lipid effects of norgestimate. A triphasic preparation of norgestimate and ethinyl estradiol (Ortho TriCyclen®, Tri‐Cilest®) showed significant increases in serum levels of high-density lipoprotein cholesterol (HDL-C) and reductions in the ratio of low-density lipoprotein cholesterol to HDL-C over a 2-year period. There were no clinically significant changes in fasting blood glucose levels, insulin levels, or values for glycosylated hemoglobin, indicating a selective and minimally androgenic nature of this oral contraceptive agent (Burkman et al., 1992).

Application in Hormonal Replacement Therapy (HRT)

Norgestimate has shown versatility, extending its application to hormonal replacement therapy (HRT). In HRT, norgestimate's swift conversion to its main metabolite, norelgestromin, carries the progestogenic properties. This regimen treats vasomotor symptoms, protects the endometrium from hyperproliferation, and is associated with a favorable lipid profile. NGM's low androgenic impact does not interfere with the positive metabolic actions of estrogens, making it suitable for medical use from adolescence through the reproductive years to menopause (Henzl, 2001).

属性

CAS 编号

263194-12-2

产品名称

Norgestimate-d6

分子式

C23H25NO3D6

分子量

375.54

外观

Off-White Solid

熔点

60-65˚C

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

35189-28-7 (unlabelled)

同义词

(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one 3-Oxime-d6;  Dexnorgestrel Acetime-d6

标签

Norgestimate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。